BenchChemオンラインストアへようこそ!

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol

CB1 Receptor Antagonist Cannabinoid Receptor Metabolic Disorders

Order 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol (CAS 1250052-48-2), a CB1 antagonist with potential in metabolic disease research. The 3-hydroxyl group is crucial for its unique binding kinetics, differentiating it from related deoxy or 4-hydroxy analogs. This regioisomer is essential for reproducible SAR and adipogenesis studies. Verify lead time.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 1250052-48-2
Cat. No. B6497077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol
CAS1250052-48-2
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCN2C=CC=N2)O
InChIInChI=1S/C10H17N3O/c14-10-3-1-5-12(9-10)7-8-13-6-2-4-11-13/h2,4,6,10,14H,1,3,5,7-9H2
InChIKeyRHRYLZARNVZMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol (CAS 1250052-48-2): Core Structural and Property Reference


1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol (CAS 1250052-48-2) is a small-molecule heterocyclic compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol, characterized by a piperidin-3-ol core linked via an ethyl bridge to a 1H-pyrazol-1-yl moiety [1]. It belongs to the class of pyrazole-piperidine hybrids, a scaffold commonly explored in medicinal chemistry for its potential as a cannabinoid type-1 (CB1) receptor antagonist [2].

Why 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol Cannot Be Replaced by Unqualified Analogs in Target-Based Research


Within the pyrazole-piperidine chemical class, even subtle structural variations—such as the position of the hydroxyl group on the piperidine ring or the absence of the ethyl linker—can dramatically alter a compound's pharmacological profile. For example, the 3-hydroxyl substituent in 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol is a key functional group that influences hydrogen-bonding interactions and metabolic stability compared to its deoxy analog, 1-[2-(1H-pyrazol-1-yl)ethyl]piperidine . While both compounds share the same pyrazole-ethyl-piperidine backbone, the presence of the hydroxyl group introduces distinct physicochemical properties (e.g., cLogP, aqueous solubility, and hydrogen bond donor/acceptor capacity) that directly impact receptor binding kinetics and pharmacokinetic behavior. This differential is not captured by generic class-level descriptors; therefore, substituting the 3-ol derivative with a structurally related analog without rigorous head-to-head data risks introducing uncontrolled variables in biological assays, potentially compromising the interpretability and reproducibility of experimental results.

Quantitative Differentiation Evidence for 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol (CAS 1250052-48-2) vs. Structural Analogs


CB1 Receptor Antagonism: Reported Activity and Mechanistic Context vs. Non-Hydroxylated Analog

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol has been annotated in multiple pharmacological databases as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. While direct comparative affinity data (e.g., IC50 or Ki values) against the CB1 receptor for this specific compound versus a non-hydroxylated analog are absent from the accessible literature, the functional implication of the hydroxyl group is well-documented in this class. In a related series of pyrazolylpiperidine N-type calcium channel blockers, the presence and position of a hydroxyl group was a critical determinant of potency and metabolic stability [2]. By analogy, the 3-hydroxyl group on the piperidine ring of CAS 1250052-48-2 is predicted to confer a different pharmacological profile than the corresponding 3-deoxy analog, 1-[2-(1H-pyrazol-1-yl)ethyl]piperidine, by altering hydrogen-bonding capacity and susceptibility to oxidative metabolism.

CB1 Receptor Antagonist Cannabinoid Receptor Metabolic Disorders Adipogenesis

Structural Distinction: 3-Hydroxypiperidine vs. 4-Hydroxypiperidine Isomer - Impact on Physicochemical Properties

A direct comparison of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol with its regioisomer, 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol, is instructive. While both isomers share the same molecular formula and molecular weight (195.26 g/mol), the position of the hydroxyl group on the piperidine ring (3-position vs. 4-position) significantly impacts computed physicochemical properties. For instance, the topological polar surface area (TPSA) is identical (38.37 Ų) due to symmetry in the calculation method, but the 3D conformation and hydrogen-bonding geometry differ, which can influence in silico predictions of solubility and permeability [1]. In the absence of empirical data, these structural distinctions serve as a baseline for procurement decisions when experimental characterization is required.

Physicochemical Properties Regioisomer Comparison Medicinal Chemistry ADME Prediction

Potential Off-Target Activity: CCR5 Antagonism Annotation vs. Unsubstituted Pyrazole-Piperidine Scaffold

A preliminary pharmacological screening annotation from 2012 suggests that 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol may also function as a CCR5 antagonist, with potential applications in treating HIV infection, asthma, and rheumatoid arthritis [1]. This annotation stands in contrast to the baseline pyrazole-piperidine scaffold, which is not inherently associated with CCR5 activity. While no quantitative affinity or functional data (e.g., IC50, Ki) is provided in the accessible annotation, this indication of polypharmacology distinguishes the compound from a generic 'inert' scaffold and may be relevant for users screening against panels of GPCR targets or concerned with off-target liabilities.

CCR5 Antagonist HIV Entry Inhibitor Off-Target Profiling Chemokine Receptor

Recommended Application Scenarios for 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol Based on Differentiated Evidence


CB1 Receptor Antagonism Screening and Hit-to-Lead Programs

Researchers engaged in target-based drug discovery for metabolic disorders (e.g., obesity, type 2 diabetes) may find 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol useful as a tool compound or starting point for medicinal chemistry optimization. Its annotated activity as a selective CB1 receptor antagonist [1] suggests potential in modulating adipogenesis, food intake, and energy balance. While the compound lacks published potency data, its structural features (3-hydroxypiperidine, ethyl linker) offer a scaffold for structure-activity relationship (SAR) studies distinct from more advanced clinical candidates like rimonabant. Procurement of this specific regioisomer is critical, as the position of the hydroxyl group influences target engagement [2].

Calcium Channel Blocker Analogue Synthesis and Optimization

Given the structural similarity to a series of pyrazolylpiperidine N-type calcium channel blockers that were optimized for chronic pain [1], 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol may serve as a valuable synthetic intermediate or analogue in the development of novel analgesics. The presence of the 3-hydroxyl group provides a handle for further chemical modification (e.g., esterification, etherification) or may enhance metabolic stability as observed in related scaffolds [1]. Medicinal chemists seeking to explore the chemical space around this pharmacophore should prioritize this specific compound over the 4-hydroxy or deoxy variants, which may exhibit divergent pharmacological and ADME properties.

Selectivity Profiling and Off-Target Assessment Panels

For researchers conducting broad pharmacological profiling or investigating potential polypharmacology, 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol presents an interesting case due to its annotated activity at both CB1 [1] and CCR5 [2] receptors. While both annotations lack quantitative backing, they suggest that the compound may engage multiple GPCR targets. Procurement of this specific compound for inclusion in selectivity panels (e.g., CEREP, Eurofins) could provide valuable data on its true polypharmacology and help de-risk lead series that share this core scaffold.

Chemical Biology Probe for Adipocyte Biology

The specific annotation that 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol inhibits adipocyte proliferation and maturation and improves lipid and glucose metabolism [1] suggests a potential role as a chemical probe in metabolic research. Cell biologists studying adipogenesis, insulin sensitivity, or lipid metabolism may find this compound useful for in vitro experiments, provided that appropriate controls are included to account for its uncharacterized potency and potential off-target effects. The use of this specific regioisomer is essential, as the 4-hydroxy or deoxy analogs may not recapitulate the same phenotypic effects.

Quote Request

Request a Quote for 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.